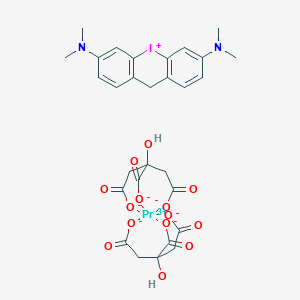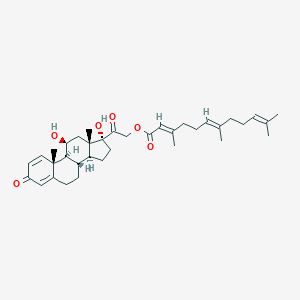
Prednisolone farnesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone farnesylate is a synthetic glucocorticoid that is widely used in scientific research. It is a derivative of prednisolone, which is a naturally occurring steroid hormone produced by the adrenal gland. Prednisolone farnesylate has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various cellular processes.
Applications De Recherche Scientifique
Diffusion and Metabolism in Skin
Prednisolone farnesylate's diffusion and metabolism were explored in the viable skin of hairless mice. This study found that the pro-drug ester was extensively metabolized in viable skin while remaining stable in donor and receptor solutions. The bioconversion rate was influenced by the skin's placement direction in vitro, with metabolism increasing with distance from the skin surface, indicating enzyme enrichment in lower skin layers. This suggests potential applications in targeted drug delivery through the skin (Tojo, Yamada, & Hikima, 1994).
Binding in Skin
Research on the skin binding of prednisolone and its esters, including farnesylate, revealed nonhomogeneous distribution in hairless mouse skin. The findings suggest that prednisolone prodrugs might prolong the dermal retention of the parent drug, potentially impacting how it is delivered systemically (Hikima & Tojo, 1997).
Toxicity Studies
Several studies have investigated the toxicity of prednisolone farnesylate in animal models. These include comprehensive assessments in rats and beagle dogs, examining effects on various physiological parameters, organ systems, and potential toxicological impacts. These studies are crucial for understanding the safety profile of prednisolone farnesylate in potential therapeutic applications (Taniguchi et al., 1992; Nagashima et al., 1992; Okazaki et al., 1992).
Pharmacokinetics and Pharmacodynamics
The study of prednisolone's pharmacokinetics and pharmacodynamics, including its ester forms like farnesylate, is crucial for optimizing its therapeutic use. For instance, research has shown that dosing time significantly affects prednisolone's pharmacokinetics and pharmacodynamics, suggesting the need for tailored dosing schedules for optimal efficacy and reduced side effects (Xu, Winkler, Sabarinath, & Derendorf, 2008).
Propriétés
Numéro CAS |
118244-44-3 |
|---|---|
Nom du produit |
Prednisolone farnesylate |
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |
Clé InChI |
SBQAKZYUNWNIRL-WIPKXTQKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |
Autres numéros CAS |
118244-44-3 |
Synonymes |
11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate prednisolone farnesylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
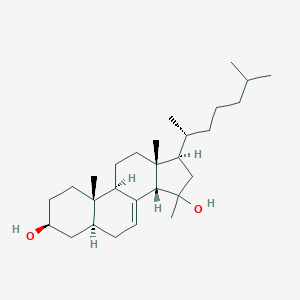
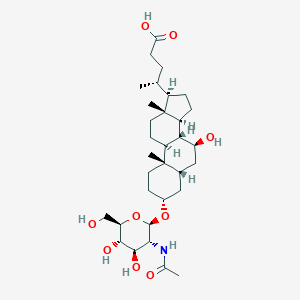


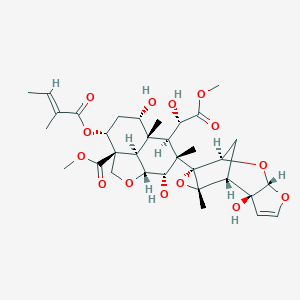


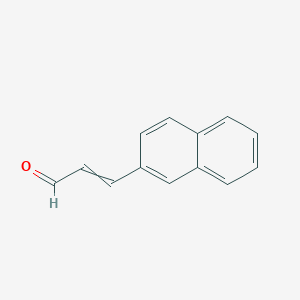
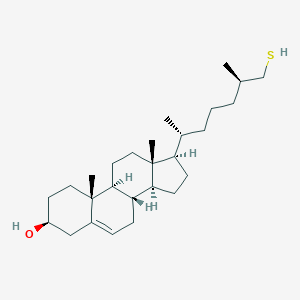
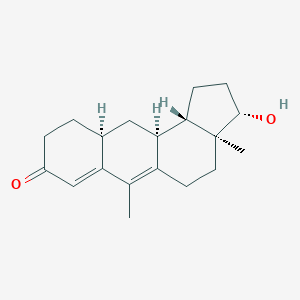
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
